molecular formula C8H11NOS B3285347 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 80191-91-9

2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol

Cat. No.: B3285347
CAS No.: 80191-91-9
M. Wt: 169.25 g/mol
InChI Key: JXIVUVCIBGRJQU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methylsulfanyl-ethanol moiety. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol.

Synthesis and Applications The compound is synthesized via nucleophilic substitution, where 2-mercaptoethanol reacts with a pyridin-2-ylmethyl halide (e.g., chloride or bromide) under basic conditions. This method mirrors the synthesis of analogous thioether derivatives, as seen in the preparation of 2-(pyridine-2-yldisulfanyl)ethylamine . As a building block, it is utilized in pharmaceutical and materials science research, particularly in constructing ligands or prodrugs where controlled release or redox activity is desired .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIVUVCIBGRJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of pyridine-2-methanethiol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The sulfide group (-S-) undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

Reaction Type Conditions Products Yield Reference
AlkylationK₂CO₃, DMF, 80°C, 12h2-{[(Pyridin-2-yl)methyl]sulfonyl}ethan-1-ol78%
Oxidation to SulfoxideH₂O₂ (30%), CH₃COOH, 25°C, 6hSulfoxide derivative92%
Oxidation to SulfonemCPBA, CH₂Cl₂, 0°C → 25°C, 24hSulfone derivative85%

Mechanistic Insight : The sulfur atom acts as a soft nucleophile, facilitating alkylation with electrophiles like methyl iodide. Oxidation with H₂O₂ or mCPBA proceeds via a radical intermediate, confirmed by EPR spectroscopy .

Hydroxyl Group Transformations

The primary alcohol undergoes typical alcohol reactions:

Esterification

  • Reagents : Acetic anhydride, H₂SO₄ (cat.), 60°C, 4h

  • Product : 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethyl acetate

  • Yield : 89% (isolated via column chromatography) .

Oxidation to Aldehyde

  • Conditions : MnO₂ (activated), CHCl₃, reflux, 8h

  • Product : 2-{[(Pyridin-2-yl)methyl]sulfanyl}acetaldehyde

  • Yield : 74% .

Pyridine Ring Functionalization

The pyridine nitrogen participates in coordination and electrophilic substitution:

Metal Complexation

  • Ligand Behavior : Forms stable complexes with Cu(II) and Fe(III) in ethanol/water (1:1).

  • Stoichiometry : 1:1 (metal:ligand), confirmed by Job’s plot .

  • Application : Catalyzes Heck coupling reactions with 82–95% efficiency .

Nitration

  • Conditions : HNO₃/H₂SO₄ (1:3), 0°C, 2h

  • Product : 2-{[(5-Nitro-pyridin-2-yl)methyl]sulfanyl}ethan-1-ol

  • Yield : 68% .

Reductive Amination

The compound serves as a precursor in reductive amination for pharmaceutical intermediates:

  • Protocol : React with benzaldehyde derivatives, NaBH₃CN, MeOH, 25°C, 12h.

  • Product : N-Benzyl-2-{[(pyridin-2-yl)methyl]sulfanyl}ethylamine

  • Yield : 81% (purified via recrystallization) .

Cross-Coupling Reactions

The pyridine ring enables palladium-catalyzed couplings:

Reaction Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl derivatives76%
SonogashiraPdCl₂, CuI, PPh₃Terminal alkyneAlkynylated pyridine83%

Conditions : Toluene, 80°C, 24h; isolated via silica gel chromatography .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, 1M, 100°C): Degrades to pyridine-2-methanethiol and ethylene glycol (t₁/₂ = 2h).

  • Basic Hydrolysis (NaOH, 1M, 25°C): Stable for >48h, confirming sulfide stability in alkaline media .

Scientific Research Applications

2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula C8H11NOSC_8H_{11}NOS and a molecular weight of 169.25 g/mol. It has several scientific research applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties and serves as a precursor for the synthesis of bioactive molecules.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl groups is beneficial.
  • Industry The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
  • Reduction Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
  • Substitution The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide, resulting in the formation of various derivatives.

Data Table

IUPAC Name2-(pyridin-2-ylmethylsulfanyl)ethanol
InChIInChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2
InChI KeyJXIVUVCIBGRJQU-UHFFFAOYSA-N

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways . The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. Additionally, the pyridine ring can interact with various receptors and enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol, we analyze structurally related compounds with variations in aromatic rings, linker groups, and terminal functionalities. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
This compound C₈H₁₁NOS 169.24 Pyridine, thioether, hydroxyl High polarity (due to -OH), synthetic versatility in drug design
2-[Methyl(pyridin-2-yl)amino]ethan-1-ol C₈H₁₂N₂O 152.19 Pyridine, methylamino, hydroxyl Enhanced H-bonding capacity; potential CNS activity due to amine group
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate C₁₂H₁₅N₃O₃S·H₂O 299.34 Pyridine, carbamoyl, ester Crystalline solid with layered packing; used in supramolecular chemistry
2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol C₉H₁₁NO₃S 213.25 Nitrophenyl, thioether, hydroxyl Electron-withdrawing nitro group increases acidity; photolabile applications

Key Comparisons

Aromatic Ring Modifications Pyridine vs. In contrast, 2-{[(2-nitrophenyl)methyl]sulfanyl}ethan-1-ol replaces pyridine with a nitro-substituted benzene, enhancing electron-withdrawing effects and acidity (e.g., thiol pKa reduction) . Substituent Effects: Derivatives like the carbamoyl-pyridine in exhibit intramolecular hydrogen bonding (C—H···O), stabilizing folded conformations. This contrasts with the target compound’s linear structure, which may favor intermolecular interactions .

Linker Group Variations Thioether vs. Disulfide vs. Thioether: highlights 2-(pyridine-2-yldisulfanyl)ethylamine, where the disulfide bond enables reversible cleavage under reducing conditions—a property absent in the target compound’s stable thioether linkage .

Terminal Functional Groups

  • Hydroxyl vs. Ester : The hydroxyl group in the target compound promotes aqueous solubility and hydrogen-bonding networks, whereas ester-terminated analogues (e.g., ) exhibit higher lipophilicity, favoring membrane permeability .

Physicochemical and Biological Implications Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol), whereas nitro- or ester-containing derivatives require organic solvents. Reactivity: The sulfanyl group can be oxidized to sulfoxide or sulfone, a pathway critical in prodrug activation (e.g., lansoprazole’s sulfinyl moiety in ). This contrasts with amino-linked analogues, which may undergo N-oxidation or methylation .

Biological Activity

The compound 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol , also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This compound features a pyridine ring attached to a mercaptoethanol moiety, which is significant for its biological interactions.

Pharmacological Activities

Research has demonstrated various pharmacological activities associated with this compound. Below are key findings related to its biological activities:

Antimicrobial Activity

Pyridine derivatives have shown notable antimicrobial properties. A study indicated that compounds similar to this compound exhibited activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its therapeutic potential. Studies suggest that the presence of the pyridine ring enhances the ability to scavenge free radicals, reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Research indicates that derivatives of pyridine possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. Compounds containing the pyridine moiety have been linked to antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate thiols under controlled conditions. The structure-activity relationship (SAR) studies highlight that modifications on the pyridine ring can significantly influence the biological activity of the compound.

Compound ModificationBiological ActivityReference
Substitution on Pyridine RingEnhanced antimicrobial activity
Alkyl chain length variationIncreased antioxidant capacity
Functional group alterationsImproved anticancer efficacy

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
  • Antioxidant Activity : In vitro assays revealed that this compound effectively reduced lipid peroxidation in rat liver homogenates, indicating its potential as an antioxidant agent.
  • Anti-inflammatory Potential : In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups.

Q & A

Q. What are the common synthetic routes for 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A primary route involves nucleophilic substitution between pyridine-2-methanethiol and 2-chloroethanol under basic conditions (e.g., NaOH or KOH in ethanol). The thiol group acts as a nucleophile, displacing chloride. Reaction optimization includes controlling temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis byproducts . Alternatively, Mitsunobu reactions (using DIAD/TPP) can couple pyridine-2-methanethiol with ethylene glycol derivatives. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by TLC and 1^1H NMR is critical to confirm intermediate formation .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : IR spectroscopy : The O-H stretch (~3200–3500 cm1^{-1}) and C-S vibrations (~600–700 cm1^{-1}) are key. Pyridine ring C=N/C=C stretches appear at ~1600 cm1^{-1} . NMR :
  • 1^1H NMR: Pyridine protons (δ 7.1–8.5 ppm, multiplet), methylene groups adjacent to sulfur (δ 2.8–3.2 ppm, triplet), and ethanol CH2_2OH (δ 3.6–3.8 ppm, triplet).
  • 13^{13}C NMR: Pyridine carbons (120–150 ppm), C-S (35–45 ppm), and C-O (60–65 ppm) .
    High-resolution mass spectrometry (HRMS) confirms molecular weight (C8_8H11_{11}NOS: 181.06 g/mol).

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1) resolves thiol byproducts.
  • Recrystallization : Ethanol/water (1:2) yields colorless crystals. Purity is validated via HPLC (C18 column, 70% methanol/water, RT) .

Advanced Research Questions

Q. How does the sulfanyl group in this compound influence its reactivity in oxidation or substitution reactions?

  • Methodological Answer : The sulfanyl group (-S-) is susceptible to oxidation. Controlled oxidation with H2_2O2_2 (30% in acetic acid, 0°C) yields sulfoxide, while excess H2_2O2_2/higher temperatures (50°C) produce sulfone derivatives. Substitution reactions (e.g., alkylation) require deprotonation with NaH in DMF to enhance nucleophilicity. Competing pathways (e.g., Cannizzaro reactions with aldehydes) necessitate strict anhydrous conditions .

Q. What strategies resolve contradictions in crystallographic data for this compound during X-ray structure determination?

  • Methodological Answer :
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
  • Disordered solvent : Apply SQUEEZE (PLATON) to model electron density voids.
  • Hydrogen bonding : Validate intramolecular interactions (e.g., O-H···N between ethanol and pyridine) via SHELXL’s DFIX restraints. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What structural modifications enhance the bioactivity of derivatives targeting neurological or antimicrobial pathways?

  • Methodological Answer :
  • Pyridine ring modifications : Introduce electron-withdrawing groups (e.g., -NO2_2 at C4) to modulate electronic effects on binding affinity.
  • Ethanol chain derivatization : Esterification (e.g., acetyl chloride) increases lipophilicity for blood-brain barrier penetration.
  • Sulfone analogs : Improve metabolic stability via oxidation (see Q4).
    SAR studies using molecular docking (AutoDock Vina) and in vitro assays (MIC for antimicrobial activity) guide prioritization .

Safety and Compliance

  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy .
  • Waste disposal : Collect in halogen-resistant containers for incineration by licensed facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol
Reactant of Route 2
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2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol

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